molecular formula C14H8F3N B1349248 2-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 501427-87-8

2-[3-(Trifluoromethyl)phenyl]benzonitrile

Cat. No.: B1349248
CAS No.: 501427-87-8
M. Wt: 247.21 g/mol
InChI Key: MTFLHNLORJOMIW-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]benzonitrile is an organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions, often involving a catalyst like copper or silver salts.

Industrial Production Methods: Industrial production of 2-[3-(Trifluoromethyl)phenyl]benzonitrile may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products:

    Oxidation: Formation of trifluoromethylbenzoic acid.

    Reduction: Formation of 2-[3-(trifluoromethyl)phenyl]benzylamine.

    Substitution: Formation of halogenated derivatives like 2-[3-(trifluoromethyl)phenyl]-4-chlorobenzonitrile.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

    Trifluoromethylbenzene: A simpler analog with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylbenzoic acid: An oxidized derivative with a carboxylic acid group.

    Trifluoromethylphenylamine: A reduced derivative with an amine group.

Uniqueness: 2-[3-(Trifluoromethyl)phenyl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFLHNLORJOMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362608
Record name 2-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501427-87-8
Record name 2-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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